molecular formula C14H20N2O2 B1612307 Ethyl 4-(4-methylpiperazin-1-YL)benzoate CAS No. 773137-71-6

Ethyl 4-(4-methylpiperazin-1-YL)benzoate

Cat. No. B1612307
M. Wt: 248.32 g/mol
InChI Key: VKWDRYXONDYIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-methylpiperazin-1-YL)benzoate is a chemical compound with the molecular formula C14H20N2O2 . It is used in scientific research and has diverse applications, including drug development, medicinal chemistry, and pharmaceutical synthesis.


Synthesis Analysis

The synthesis of compounds similar to Ethyl 4-(4-methylpiperazin-1-YL)benzoate has been reported in the literature. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor toward imatinib, has been described . The synthesis involved the direct reductive alkylation of 4-formylbenzoic acid with 1-methylpiperazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-methylpiperazin-1-YL)benzoate can be inferred from its molecular formula C14H20N2O2 . Detailed properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Application in Oncology Research

Summary of the Application

“Ethyl 4-(4-methylpiperazin-1-YL)benzoate” is used in the synthesis of Imatinib , an anticancer drug. Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase, which has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .

Methods of Application or Experimental Procedures

The synthesis of Imatinib involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . The aromatic amine and 4- [(4-methylpiperazin-1-yl)methyl]benzoyl chloride are the two key intermediates . The reaction is performed by heating in a large volume of pyridine .

Results or Outcomes Obtained

Imatinib has shown unprecedented efficacy for the treatment of Bcr-Abl positive CML . It has also been found to have an inhibitory effect on other tyrosine kinase targets: c-Kit, which is thought to play a role in the formation of gastrointestinal stromal tumor , and a platelet-derived growth factor receptor involved in the pathogenesis of the idiopathic hypereosinophilic syndrome .

properties

IUPAC Name

ethyl 4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-4-6-13(7-5-12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWDRYXONDYIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609787
Record name Ethyl 4-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methylpiperazin-1-YL)benzoate

CAS RN

773137-71-6
Record name Ethyl 4-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Liu, Y Wen, L Gao, L Gao, F He, J Zhou, J Wang… - tandf.figshare.com
The selection of a suitable training set was the most important step to pharmacophore model, as it determined the quality of generated pharmacophore. A series of known FGFR1 …
Number of citations: 2 tandf.figshare.com

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